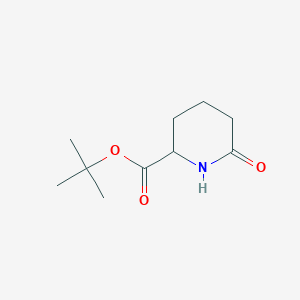
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2FO. It is a derivative of propiophenone, featuring both bromine and fluorine substituents on the phenyl ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-bromo-2-fluorophenyl)propan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)propanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-fluorophenyl)propan-1-one: Lacks the additional bromine substituent, resulting in different reactivity and applications.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Features a different substitution pattern on the phenyl ring, leading to variations in chemical behavior.
4-Fluorophenacyl bromide: Another related compound with distinct properties and uses.
Uniqueness
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which imparts specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C9H7Br2FO |
|---|---|
Poids moléculaire |
309.96 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
Clé InChI |
POPUDMOEHRMYSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



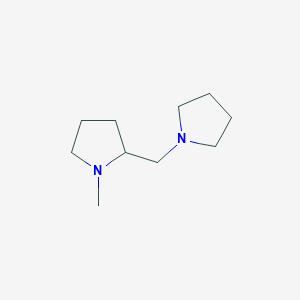
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
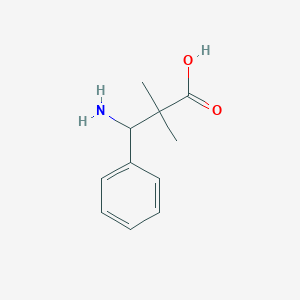
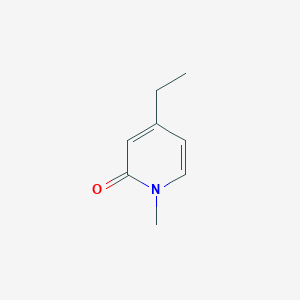

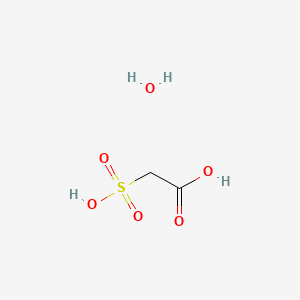
![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)

![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
